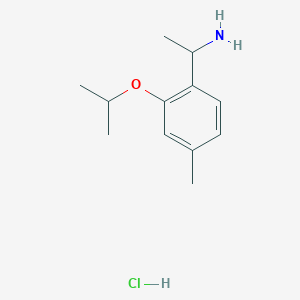

1-(2-Isopropoxy-4-methylphenyl)ethylamine hydrochloride

Übersicht

Beschreibung

“1-(2-Isopropoxy-4-methylphenyl)ethylamine hydrochloride” is a chemical compound. It is related to “1-(4-Isopropoxy-phenyl)-ethylamine” which has a CAS Number of 103990-05-2 and a molecular weight of 179.26 . The IUPAC name for this compound is 1-(4-isopropoxyphenyl)ethanamine .

Synthesis Analysis

The synthesis of such compounds often involves reactions with amines. For example, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . The reaction is acid-catalyzed and reversible . The pH for reactions which form imine compounds must be carefully controlled .Molecular Structure Analysis

The InChI code for the related compound “1-(4-Isopropoxy-phenyl)-ethylamine” is 1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3 . This provides a standardized way to represent the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Structural and Synthetic Studies

- The compound and its derivatives have been the subject of structural investigation through single-crystal X-ray diffraction to understand their molecular configurations and interactions. Such studies provide insights into the compound's potential applications in materials science and pharmaceuticals (Datta, Podder, & Dattagupta, 1994).

Neuropharmacological Research

- Research on analogs and derivatives of 1-(2-Isopropoxy-4-methylphenyl)ethylamine has explored their ability to inhibit neurotransmitter uptake and potential antidepressant activity, indicating its relevance in the development of novel treatments for mood disorders (Yardley et al., 1990).

Metabolic Studies

- Studies on the metabolism of structurally related amphetamines provide a basis for understanding the metabolic pathways, toxicity, and potential therapeutic uses of 1-(2-Isopropoxy-4-methylphenyl)ethylamine derivatives. Such research is crucial for drug development and safety assessments (Welter et al., 2014).

Analgesic Potential

- Synthetic efforts have led to the creation of optically pure derivatives with significant analgesic activity, comparable to known analgesics, highlighting the compound's potential in pain management (Takahashi et al., 1983).

Psychoactive Research Chemicals

- The compound's analogs have been synthesized and characterized, contributing to the understanding of their psychoactive effects and helping to inform regulatory and safety measures for novel psychoactive substances (Cason, 1989).

Monoamine Oxidase Inhibition

- Research into the compound's effects on monoamine oxidase activity suggests potential applications in the treatment of various psychiatric and neurological disorders by modulating neurotransmitter levels (McCoubrey, 1959).

Safety And Hazards

The safety data sheet for the related compound “Ethylamine hydrochloride” indicates that it is classified as a flammable gas and contains gas under pressure . It may cause eye irritation and may be harmful if inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Eigenschaften

IUPAC Name |

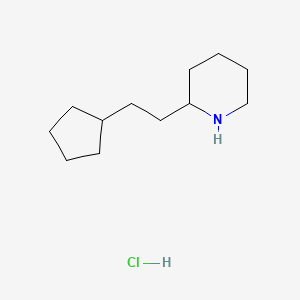

1-(4-methyl-2-propan-2-yloxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-8(2)14-12-7-9(3)5-6-11(12)10(4)13;/h5-8,10H,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGBRYAYBCJORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Isopropoxy-4-methylphenyl)ethylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (3R,4R)-3-[(2,3-dihydroxypropyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531783.png)

![2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1531785.png)

![(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531788.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531789.png)

![1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531791.png)

amine](/img/structure/B1531798.png)

![1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole](/img/structure/B1531799.png)

![4-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531801.png)

![1-{6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B1531804.png)

![(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol](/img/structure/B1531805.png)